4-Amino-2,3-dimethylazobenzenehydrochloride
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Overview
Description
4-Amino-2,3-dimethylazobenzenehydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a yellow solid that is soluble in water, ethanol, and chloroform. This compound is primarily used as a dye and dye intermediate, finding applications in various industries such as textiles, plastics, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,3-dimethylazobenzenehydrochloride typically involves the diazotization of aniline followed by coupling with a substituted aniline. The general synthetic route is as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethylaniline in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including recrystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dimethylazobenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-2,3-dimethylazobenzenehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of dyes, inks, and plastics
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylazobenzenehydrochloride involves its
Properties
Molecular Formula |
C14H16ClN3 |
---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenyldiazenylaniline;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12;/h3-9H,15H2,1-2H3;1H |
InChI Key |
RJDWRIRNIZDETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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